N,N,N',N'-Tetramethylethylenediamine

Catalog No.
S588616
CAS No.
110-18-9
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethylethylenediamine

CAS Number

110-18-9

Product Name

N,N,N',N'-Tetramethylethylenediamine

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3

InChI Key

KWYHDKDOAIKMQN-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C

solubility

Soluble (NTP, 1992)
Sol in water and most organic solvents

Synonyms

N1,N1,N2,N2-Tetramethyl-1,2-ethanediamine; N,N,N’,N’-Tetramethyl-1,2-ethanediamine; (Dimethylamino)ethyl)dimethylamine; 1,2-Bis(dimethylamino)ethane; 2,5-Dimethyl-2,5-diazahexane; Dabco TMEDA; Dimethyl[2-(dimethylamino)ethyl]amine; Kaolizer 11; MR;

Canonical SMILES

CN(C)CCN(C)C

The exact mass of the compound N,N,N',N'-Tetramethylethylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)sol in water and most organic solvents. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. It belongs to the ontological category of ethylenediamine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

N,N,N',N'-Tetramethylethylenediamine (TMEDA, CAS: 110-18-9) is a volatile, bidentate aliphatic diamine primarily procured as a strong Lewis base for organometallic deaggregation and as a radical initiation co-catalyst [1]. Characterized by its boiling point of 120–122 °C, which allows for facile removal post-reaction, TMEDA forms highly stable five-membered chelates with various metal centers, including lithium, copper, and zinc. In industrial and laboratory procurement, it is predominantly evaluated for its ability to break down unreactive organolithium hexamers into kinetically active dimers, and for its role in accelerating the persulfate-driven crosslinking of polyacrylamide hydrogels [2].

Substituting TMEDA with standard ethereal solvents or other amine ligands fundamentally alters reaction kinetics and coordination geometry. In organolithium chemistry, generic solvents like Tetrahydrofuran (THF) fail to adequately deaggregate n-BuLi for the lithiation of unactivated arenes, resulting in negligible yields compared to the quantitative conversions achieved with TMEDA [1]. In transition-metal catalysis, substituting TMEDA with tridentate (e.g., PMDETA) or tetradentate (e.g., Me6TREN) amines shifts the redox potential and coordination sphere of the metal center, which can unintentionally suppress or accelerate activation rates in processes like Atom Transfer Radical Polymerization (ATRP) [2]. Consequently, TMEDA cannot be generically replaced without re-optimizing the entire kinetic profile of the target reaction.

Kinetic Acceleration of Directed Ortho-Metalation via Hexamer Deaggregation

In the lithiation of unactivated or weakly activated arenes, n-BuLi in THF exhibits sluggish kinetics due to stable aggregation. The addition of TMEDA breaks the n-BuLi hexamer into a highly reactive disolvated dimer [(n-BuLi)2(TMEDA)2]. Kinetic studies demonstrate that treating benzene with n-BuLi in THF yields negligible metalation, whereas the n-BuLi/TMEDA complex achieves quantitative lithiation, increasing relative rate constants by orders of magnitude [1].

Evidence DimensionArene lithiation reactivity
Target Compound Datan-BuLi + TMEDA (Quantitative lithiation of benzene)
Comparator Or Baselinen-BuLi + THF (Little to no reaction)
Quantified Difference>10,000-fold increase in relative rate constant for unactivated arenes
Conditions0 °C, pseudo-first-order kinetics in hydrocarbon/cosolvent mixtures

Procuring TMEDA is essential for scaling directed ortho-metalation (DoM) workflows where standard ethereal solvents fail to provide sufficient organolithium reactivity.

Catalytic Acceleration of Room-Temperature Polyacrylamide Gelation

In the synthesis of polyacrylamide hydrogels, relying solely on thermal or un-accelerated Ammonium Persulfate (APS) results in slow and incomplete polymerization. The introduction of TMEDA (TEMED) as a redox co-catalyst accelerates the decomposition of persulfate into sulfate radicals. Studies show that TMEDA increases the radical generation rate by approximately 3-fold compared to APS alone, reducing bulk polymerization times from over 6 hours to under 2 hours and achieving near 100% monomer conversion at room temperature[1].

Evidence DimensionRadical generation and polymerization rate
Target Compound DataAPS + TMEDA (~3x faster radical generation, ~100% conversion)
Comparator Or BaselineAPS alone (Slow initiation, requires elevated heat or >6 hours)
Quantified Difference3-fold increase in reaction rate; time reduced from 6 hours to 2 hours
ConditionsRoom temperature aqueous acrylamide/bisacrylamide solution

For industrial hydrogel manufacturing and laboratory PAGE workflows, TMEDA is strictly required to ensure rapid, reproducible, and complete room-temperature curing.

Ligand-Driven Spontaneous Copper(II) Reduction in Alkyne Systems

The choice of amine ligand fundamentally alters the redox behavior of copper catalysts in click chemistry. In a model system containing 1-dodecyne and CuBr2, TMEDA promoted the spontaneous reduction of Cu(II) to catalytically active Cu(I) over 1000 minutes in the absence of light or external reducing agents. In contrast, tridentate (PMDETA) and tetradentate (Me6TREN) ligands showed no such reduction under identical conditions, maintaining strict latency [1].

Evidence DimensionSpontaneous Cu(II) to Cu(I) reduction in the presence of alkynes
Target Compound DataCuBr2 / TMEDA (Steady reduction observed over 1000 mins via UV-Vis)
Comparator Or BaselineCuBr2 / PMDETA or Me6TREN (No reduction observed)
Quantified DifferenceAbsolute switch in redox activity (Active reduction vs. Complete latency)
Conditions100 mM 1-dodecyne and 10 mM CuBr2/ligand in methanol

Buyers developing specialized CuAAC adhesives or self-initiating polymer resins must select TMEDA if spontaneous, reducing-agent-free activation is desired, or avoid it if strict latency is required.

Safer Deaggregation of Organolithiums: Replacing Carcinogenic HMPA

While Hexamethylphosphoramide (HMPA) is a powerful deaggregating agent that forms highly reactive separated ion pairs (SIPs) with organolithiums, it is a severe, highly regulated carcinogen. TMEDA serves as the primary industrial substitute, forming contact ion pairs (CIPs) that still sufficiently deaggregate n-BuLi into reactive dimers[1]. This substitution eliminates the severe occupational exposure hazards of HMPA while maintaining the necessary kinetic boost for most standard metalation protocols.

Evidence DimensionOccupational safety and regulatory compliance
Target Compound DataTMEDA (Standard handling protocols, non-carcinogenic)
Comparator Or BaselineHMPA (Known human carcinogen, strict regulatory controls)
Quantified DifferenceElimination of carcinogenic risk while retaining DoM viability
ConditionsIndustrial scale-up of organolithium metalation

Procuring TMEDA instead of HMPA is a mandatory safety and compliance upgrade for any facility scaling up organolithium-based active pharmaceutical ingredient (API) synthesis.

Directed Ortho-Metalation (DoM) in API Synthesis

Where this compound is the right choice: Scaling up the regioselective functionalization of aromatics and heterocycles. TMEDA activates n-BuLi by breaking down unreactive hexamers into reactive dimers, enabling quantitative lithiation without the severe toxicity and regulatory hurdles associated with HMPA [1].

Polyacrylamide Gel Electrophoresis (PAGE) and Hydrogel Manufacturing

Where this compound is the right choice: Formulating room-temperature curing systems for acrylamide-based polymers. TMEDA is required as a redox co-catalyst alongside APS to accelerate radical generation by 3-fold, ensuring rapid and complete gelation[2].

Initiator-Free Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Where this compound is the right choice: Developing specialized 'click' adhesives or polymer networks. TMEDA's specific ability to spontaneously reduce Cu(II) to Cu(I) in the presence of alkynes allows for curing mechanisms that do not require external light or added reducing agents, a feature not present in PMDETA or Me6TREN[3].

Physical Description

1,2-di-(dimethylamino)ethane appears as a water-white colored liquid with a fishlike odor. Flash point 68°F. Less dense than water. Vapors heavier than air. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid

XLogP3

0.3

Boiling Point

250 to 252 °F at 760 mm Hg (NTP, 1992)
121.0 °C
121 °C

Flash Point

50 °F (NTP, 1992)

Density

0.7765 at 68 °F (NTP, 1992)
0.7765 @ 20 °C/4 °C

LogP

0.3 (LogP)
log Kow= 0.30

Odor

Slight ammoniacal odo

Melting Point

-67.2 °F (NTP, 1992)
-55.0 °C
FP: -55 °C

UNII

K90JUB7941

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

110-18-9

Wikipedia

N,N,N',N'-tetramethylethylenediamine

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Production: ethylenediamine (methylation)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Cyclic and square wave voltammetry of chitooligosaccharides modified by osmium(VI) tetramethylethylenediamine

Mojmír Trefulka, Veronika Ostatná
PMID: 32120319   DOI: 10.1016/j.bioelechem.2020.107494

Abstract

Compounds containing vicinal diol (glycol) groups, including saccharides, could be modified with sixvalent osmium complexes with nitrogenous ligands, particularly with N,N,N',N'-tetramethylethylenediamine (Os(VI)tem). The modification products are electrochemically active. Here we show that aminosaccharides can also be modified by Os(VI)tem. We studied chitosan oligosaccharides in their acetylated and deacetylated form in 0.2 M Na-phosphate, pH 6.9. Deacetylated chitosan oligosaccharides with free amino groups modified by Os(VI)tem yielded two peaks (peak I' at -0.15 V and peak II' at about -0.38 V) despite the fact that these oligomers contain only one glycol group on the non-reducing end of the molecule. The electrochemical behavior of Os(VI)tem modified deacetylated chitosan oligomers differs from Os(VI)tem modified simple saccharides, containing only glycol groups, predominantly in peak I'. Our results suggest that free amino groups are involved in Os(VI)tem modification of chitosan oligomers.


Synthesis and Characterization of a Novel Ionic Liquid Based on N,N,N,N-tetramethylethylenediamine and its Application in the Synthesis of 1,8-dioxo-octahydro Xanthenes

Zahra Abdi Piralghar, Mohammad Mahmoodi Hashemi, Ali Ezabadi
PMID: 30152280   DOI: 10.2174/1386207321666180828092546

Abstract

In this work, we synthesized and characterized a novel Brönsted acidic ionic liquid from the reaction of N, N, N', N'-tetramethylethylenediamine with chlorosulfonic acid and explored its catalytic activity in 1, 8-dioxo-octahydroxanthenes synthesis.
Dimedone, aryl aldehydes, and the ionic liquid as the catalyst were reacted under solvent-free conditions. The progressive of the reaction was monitored by a thin layer of chromatography (ethyl acetate/n-hexane = 1/5). All products were characterized as the basis of their spectra data and melting point by comparison with those reported in the literature.
The prepared ionic liquid was successfully applied in the synthesis of 1, 8-dioxooctahydroxanthenes in good to high yields on the reaction of aryl aldehyde and dimedone at 120°C under solvent-free conditions.
This research demonstrates that the catalyst is impressive for 1, 8-dioxo-octahydroxanthenes synthesis under solvent-free conditions.


The aroma of TEMED as an activation and stabilizing signal for the antibacterial enzyme HEWL

Zahra Seraj, Shahin Ahmadian, Matthew R Groves, Arefeh Seyedarabi
PMID: 32428017   DOI: 10.1371/journal.pone.0232953

Abstract

The unpleasant smell released from dead bodies, may serve as an alarm for avoiding certain behaviour or as feeding or oviposition attractants for animals. However, little is known about their effect on the structure and function of proteins. Previously, we reported that using the aroma form of TEMED (a diamine), representative of the "smell of death", could completely inhibit the fibril formation of HEWL, as an antibacterial enzyme, and a model protein for fibrillation studies. To take this further, in this study we investigated the kinetics of TEMED using a number of techniques and in particular X-ray crystallography to identify the binding site(s) of TEMED and search for hotspot(s) necessary to inhibit fibril formation of HEWL. Structural data, coupled with other experimental data reported in this study, revealed that TEMED completely inhibited fibril formation and stabilized the structure of HEWL through enhancement of the CH-Π interaction and binding to an inhibitor hotspot comprised of residues Lys33, Phe34, Glu35 and Asn37 of HEWL. Additionally, results from this study showed that the binding of TEMED increased the activity and thermal stability of HEWL, helping to improve the function of this antibacterial enzyme. In conclusion, the role of the "smell of death", as an important signal molecule affecting the activity and stability of HEWL was greatly highlighted, suggesting that aroma producing small molecules can be signals for structural and functional changes in proteins.


TEMED Enhanced Photoluminescent Imaging of Human Serum Proteins by Quantum Dots After PAGE

Na Na, Jin Ouyang
PMID: 30097935   DOI: 10.1007/978-1-4939-8745-0_13

Abstract

Polyacrylamide gel electrophoresis (PAGE) has become one of the most powerful and widely used separation techniques for complex biological samples, whose traditional detection methods include organic dye or silver staining. For simple, convenient, and ultrasensitive detection of proteins after PAGE, a novel enhanced photoluminescent (PL) imaging method was developed. Thioglycolic acid (TGA)-capped CdTe quantum dots (QDs) and the enhancer reagent tetramethylethylenediamine (TEMED) were introduced, achieving the direct detection of various proteins in native 1-DE, 2-DE and SDS-PAGE. Here we describe the general protocol of TEMED enhanced PL imaging by QDs, including materials, practical procedures, and some notes.


Microwave based synthesis and spectral characterization of thermo-sensitive poly(N,N-diethylacrylamide) grafted pectin copolymer

Nuran Işıklan, Şeyma Tokmak
PMID: 29499266   DOI: 10.1016/j.ijbiomac.2018.02.155

Abstract

The functionalization of polysaccharides with synthetic polymers has attracted great attention owing to its application in many industrial fields. The aim of this work was to study the impact of pectin functionalization with N,N-diethylacrylamide (DEAAm). Pectin was modified via microwave-induced graft copolymerization of DEAAm using ceric ammonium nitrate (CAN) and N,N,N',N'-tetramethylethylenediamine (TEMED). FTIR,
C NMR, DSC/TGA, XRD, and SEM techniques were used to verify the structure of graft copolymers. Various reaction conditions such as microwave irradiation time, temperature, microwave power, monomer, initiator, and TEMED concentrations were investigated to get a maximum grafting yield of 192%. Lower critical solution temperatures (LCST) of graft copolymers were determined by UV spectroscopy. Graft copolymers were found to be thermo-sensitive, with LCST of 31°C and high thermal resistance. Biocompatibility test of copolymers showed that copolymers were not cytotoxic to L929 fibroblasts cells and can be used as a biomaterial.


TMEDA in Iron-Catalyzed Hydromagnesiation: Formation of Iron(II)-Alkyl Species for Controlled Reduction to Alkene-Stabilized Iron(0)

Peter G N Neate, Mark D Greenhalgh, William W Brennessel, Stephen P Thomas, Michael L Neidig
PMID: 32542848   DOI: 10.1002/anie.202006639

Abstract

N,N,N',N'-Tetramethylethylenediamine (TMEDA) has been one of the most prevalent and successful additives used in iron catalysis, finding application in reactions as diverse as cross-coupling, C-H activation, and borylation. However, the role that TMEDA plays in these reactions remains largely undefined. Herein, studying the iron-catalyzed hydromagnesiation of styrene derivatives using TMEDA has provided molecular-level insight into the role of TMEDA in achieving effective catalysis. The key is the initial formation of TMEDA-iron(II)-alkyl species which undergo a controlled reduction to selectively form catalytically active styrene-stabilized iron(0)-alkyl complexes. While TMEDA is not bound to the catalytically active species, these active iron(0) complexes cannot be accessed in the absence of TMEDA. This mode of action, allowing for controlled reduction and access to iron(0) species, represents a new paradigm for the role of this important reaction additive in iron catalysis.


Sustainable Flow Synthesis of Encoded Beads for Combinatorial Chemistry and Chemical Biology

Hongxia Hu, Sergei Nikitin, Adam Bjørnholdt Berthelsen, Frederik Diness, Sanne Schoffelen, Morten Meldal
PMID: 29969235   DOI: 10.1021/acscombsci.8b00052

Abstract

Monosized beads of polar resins were synthesized for combinatorial chemistry and chemical biology by sustainable microchannel flow synthesis. Regular, biocompatible, and optically encoded beads could be efficiently prepared on large scale and in high yield. In a preparative flow polymerization instrument, taking advantage of a designed T-connector for droplet formation, quality beads were synthesized with accurate size control using a minimal amount of recirculating silicon oil as suspension medium. Bead-size was controlled through shear imposed by the silicon oil flow rate. This process provided 86% yield of ∼500 μm macrobeads beads within a 20 μm size range with no deformities or vacuoles, ideally suited for combinatorial chemistry and protein binding studies. The simple flow equipment consisted of a syringe pump for monomer and initiator delivery, a T-connector, a gear pump for oil recirculation, a long, heated coil of Teflon tubing and a collector syringe. The method was used for preparation of PEGA
beads, optically encoded with fluorescent microparticles. The microparticle matrix (MPM) encoded beads were tested in a MPM-decoder showing excellent recognition in bead decoding.


Organocatalytic Synthesis of Methylene-Bridged N-Heterobiaryls

David E Stephens, Vu T Nguyen, Bhuwan Chhetri, Emily R Clark, Hadi D Arman, Oleg V Larionov
PMID: 27808520   DOI: 10.1021/acs.orglett.6b02719

Abstract

A one-step synthesis of 1,1'- and 2,2'-methylene-bridged N-heterobiaryls directly from the corresponding N-heterocycles in a reaction with methylmagnesium chloride in the presence of catalytic amounts of N,N,N',N'-tetramethylethylenediamine under thermal and microwave conditions is reported. The split-and-merge methylenation of 2,2'-N-heterobiaryls and the direct ortho-alkylation of quinoline and isoquinoline with Grignard reagents have also been developed. Mechanistic studies identified several intermediates and provided insight into the formation and roles of magnesium hydride species in the process.


X10 expansion microscopy enables 25-nm resolution on conventional microscopes

Sven Truckenbrodt, Manuel Maidorn, Dagmar Crzan, Hanna Wildhagen, Selda Kabatas, Silvio O Rizzoli
PMID: 29987134   DOI: 10.15252/embr.201845836

Abstract

Expansion microscopy is a recently introduced imaging technique that achieves super-resolution through physically expanding the specimen by ~4×, after embedding into a swellable gel. The resolution attained is, correspondingly, approximately fourfold better than the diffraction limit, or ~70 nm. This is a major improvement over conventional microscopy, but still lags behind modern STED or STORM setups, whose resolution can reach 20-30 nm. We addressed this issue here by introducing an improved gel recipe that enables an expansion factor of ~10× in each dimension, which corresponds to an expansion of the sample volume by more than 1,000-fold. Our protocol, which we termed X10 microscopy, achieves a resolution of 25-30 nm on conventional epifluorescence microscopes. X10 provides multi-color images similar or even superior to those produced with more challenging methods, such as STED, STORM, and iterative expansion microscopy (iExM). X10 is therefore the cheapest and easiest option for high-quality super-resolution imaging currently available. X10 should be usable in any laboratory, irrespective of the machinery owned or of the technical knowledge.


Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry

Wenyang Zhang, Zhiwei Yuan, Lulu Huang, Jie Kang, Ruowei Jiang, Hongying Zhong
PMID: 26865351   DOI: 10.1038/srep20981

Abstract

Polyacrylamide gel electrophoresis (PAGE) coupled with mass spectrometry has been well established for separating, identifying and quantifying protein mixtures from cell lines, tissues or other biological samples. The copolymerization process of acrylamide and bis-acrylamide is the key to mastering this powerful technique. In general, this is a vinyl addition reaction initiated by free radical-generating reagents such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) under basic pH and degassing experimental condition. We report herein a photocatalytic polymerization approach that is based on photo-generated hydroxyl radicals with nanoparticles of titanium dioxide. It was shown that the polymerization process is greatly accelerated in acidic condition when ultraviolet light shots on the gel solution containing TiO2 nanoparticles without degassing. This feature makes it very useful in preparing Triton X-100 acid urea (TAU) gel that has been developed for separating basic proteins such as histones and variants in acidic experimental condition. Additionally, the presence of titanium dioxide in the gel not only improves mechanistic property of gels but also changes the migration pattern of different proteins that have different affinities to titanium dioxide.


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